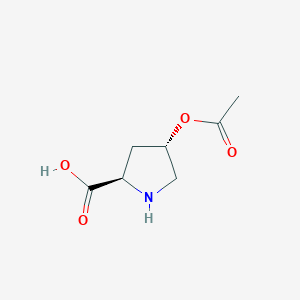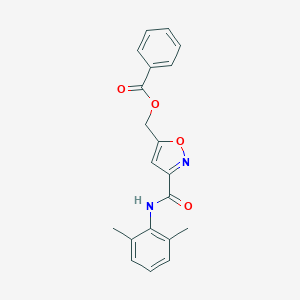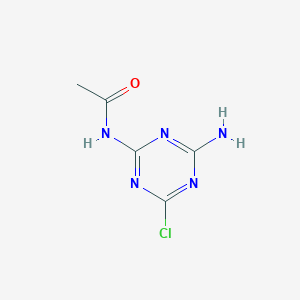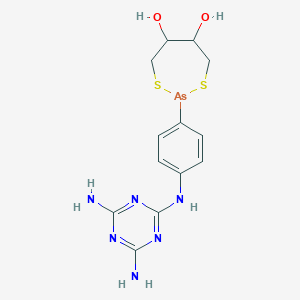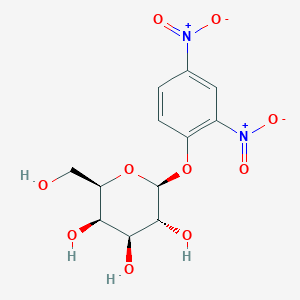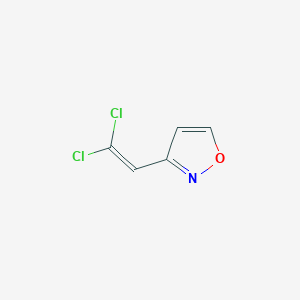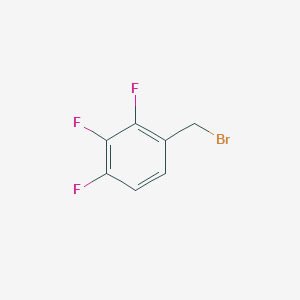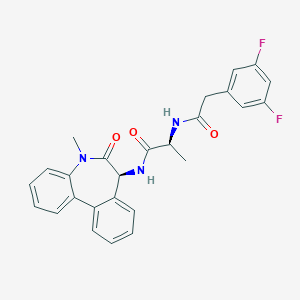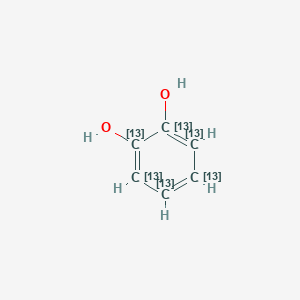
3-(4-Methoxyphenyl)propylmethyldichlorosilane
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(4-Methoxyphenyl)propylmethyldichlorosilane involves various precursor molecules and reaction conditions. For instance, the synthesis of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved through the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine, indicating the use of methoxyphenyl-based compounds as starting materials in such syntheses . Similarly, 1,3-bis [3-(1-methoxy-2-hydroxypropoxy)propyl]polysiloxane was prepared by equilibrium copolymerization, which suggests a method for synthesizing polysiloxane derivatives that could be related to the target compound .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques and theoretical methods. For example, the structure of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using IR, NMR, mass spectrometry, elemental analyses, and X-ray crystallography, complemented by density functional theory (DFT) calculations . The crystal structure of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was elucidated using single-crystal X-ray diffraction, and its molecular geometry and vibrational frequencies were calculated using DFT, showing good agreement with experimental data .
Chemical Reactions Analysis
The reactivity and interaction of these compounds with other molecules can be inferred from studies such as molecular docking and quantum chemical calculations. For instance, the molecular docking and quantum chemical calculations of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol provide insights into the biological effects and intramolecular charge transfer . The antimicrobial study of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one also reveals the compound's potential interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The nonlinear optical properties of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole were predicted to be greater than those of urea, indicating potential applications in optical materials . The HOMO-LUMO energy gap and chemical reactivity parameters of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one were studied using DFT, providing information on the electronic properties of the compound .
Case Studies
While the provided papers do not directly mention case studies involving 3-(4-Methoxyphenyl)propylmethyldichlorosilane, they do offer insights into the synthesis, characterization, and properties of structurally related compounds. These studies can serve as a foundation for understanding the behavior of similar compounds in various applications, such as materials science and medicinal chemistry .
Aplicaciones Científicas De Investigación
Band Gap Modifications in Functionalized Polymers
A study by Cleij, King, and Jenneskens (2000) in "Macromolecules" explores the modifications in band gap energy levels of polysilanes, which include compounds like poly(4-methoxyphenylmethylsilane). Such modifications are crucial for applications in optoelectronic devices, impacting the stability and interaction with inorganic substrates (Cleij, King, & Jenneskens, 2000).
Food Contact Material Safety
The EFSA Journal (2011) contains a study by Sundh et al. on the safety evaluation of alpha-dimethyl-3-(4'-hydroxy-3'-methoxyphenyl)propylsilyloxy, a related compound, for use in food contact materials. It concludes there is no safety concern for consumers when used as a comonomer in siloxane modified polycarbonate (Sundh et al., 2011).
Antioxidant and Anticancer Activity
Tumosienė et al. (2020) in "Molecules" investigate derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, revealing their antioxidant activity and anticancer potential against human glioblastoma and breast cancer cell lines, highlighting its potential in medical applications (Tumosienė et al., 2020).
Synthesis and Properties of Novel Polymers
A study by Wang and Weber (1993) in "Macromolecules" discusses the synthesis of 1-[ω-Methoxyoligo(oxyethylene)propyl]-1-methyl-1-silacyclopent-3-enes, related to 3-(4-Methoxyphenyl)propylmethyldichlorosilane. This research is significant for developing novel polymers with unique properties, such as low glass transition temperatures (Wang & Weber, 1993).
Development of Oligo(dimethylsiloxanes) with Terminal Hydroxyphenyl Groups
Research by Zheneva et al. (2004) in "Polymer Science" examines α,ω-bis[3-(4-Hydroxy-3-methoxyphenyl)propyl]oligodimethylsiloxanes. This study is relevant for understanding the synthesis and kinetics of oligodimethylsiloxanes, which are important in various industrial applications (Zheneva et al., 2004).
Safety And Hazards
This compound is classified as causing severe skin burns and eye damage . It is advised to wear protective gloves, protective clothing, and eye protection when handling it . It should not be inhaled, and hands should be washed thoroughly after handling . It reacts violently with water, and hydrogen chloride may be formed by reaction with water and moisture in air .
Propiedades
IUPAC Name |
dichloro-[3-(4-methoxyphenyl)propyl]-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2OSi/c1-14-11-7-5-10(6-8-11)4-3-9-15(2,12)13/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYGTUBIAPFWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)propylmethyldichlorosilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-(4-Methoxyphenyl)propylmethyldichlorosilane effective in improving the bonding between basalt fibers and phenolic resins?
A1: 3-(4-Methoxyphenyl)propylmethyldichlorosilane significantly enhances the bonding between basalt fibers and phenolic resins due to its chemical structure. The silane molecule acts as a coupling agent, forming strong chemical bonds with both the fiber and the resin. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



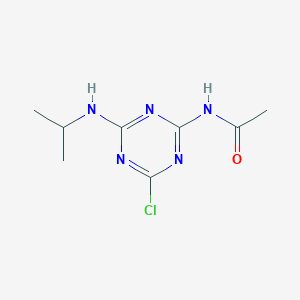
![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)

